Bis(2-methylphenyl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Bis(2-methylphenyl)methanol can be synthesized through several methods. One common approach involves the reaction of 2-methylphenylmagnesium bromide with benzophenone, followed by hydrolysis. The reaction conditions typically include the use of anhydrous solvents and inert atmosphere to prevent moisture interference.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of Grignard reagents or other organometallic compounds. The process is optimized for high yield and purity, often employing large-scale reactors and continuous flow systems to ensure consistent production.

Analyse Des Réactions Chimiques

Types of Reactions: Bis(2-methylphenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form corresponding hydrocarbons.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products:

Oxidation: Formation of bis(2-methylphenyl)ketone.

Reduction: Formation of 2-methylbiphenyl.

Substitution: Formation of nitro or halogenated derivatives of this compound.

Applications De Recherche Scientifique

Chemistry

- Intermediate in Organic Synthesis : It serves as an important intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions (oxidation, reduction, and substitution) makes it versatile for creating diverse chemical compounds.

Biology

- Antimicrobial Activity : Research indicates that bis(2-methylphenyl)methanol exhibits significant antimicrobial properties against various bacterial strains. For example:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 22 |

| Pseudomonas aeruginosa | 20 |

| Klebsiella pneumoniae | 18 |

- Antioxidant Properties : The compound has demonstrated notable antioxidant activity in assays such as DPPH and ABTS radical scavenging tests, indicating potential protective effects against oxidative stress.

Medicine

- Drug Development Potential : The compound is explored for its pharmacophore properties in medicinal chemistry. Its structural characteristics allow for interactions with biological macromolecules, potentially leading to the development of new therapeutic agents.

Industrial Applications

- Specialty Chemicals Production : this compound is utilized in the production of specialty chemicals and materials with specific properties tailored for industrial applications.

Case Studies and Research Findings

- Antimicrobial Study : A study highlighted the structure-activity relationship of this compound derivatives, showing that modifications in methyl groups significantly affect antimicrobial potency.

- Neurotoxicity Investigation : Research on related compounds indicated potential neurotoxic effects linked to prenatal exposure. This emphasizes the need for safety assessments regarding compounds related to this compound.

- Comparative Analysis with Related Compounds :

| Compound | Activity Profile |

|---|---|

| Bis(4-methylphenyl)methanol | Stronger antimicrobial but less antioxidant |

| Bis(3-methylphenyl)methanol | Moderate activity; varying effects on cell lines |

| Bis(2-chlorophenyl)methanol | Enhanced neurotoxic effects observed |

Mécanisme D'action

The mechanism of action of Bis(2-methylphenyl)methanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic rings can participate in π-π interactions, affecting the compound’s binding affinity to receptors and enzymes.

Comparaison Avec Des Composés Similaires

- Bis(4-methylphenyl)methanol

- Bis(3-methylphenyl)methanol

- Bis(2-chlorophenyl)methanol

Comparison: Bis(2-methylphenyl)methanol is unique due to the position of the methyl groups on the aromatic rings, which can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different physical and chemical properties, such as solubility, melting point, and reactivity in substitution reactions.

Activité Biologique

Bis(2-methylphenyl)methanol, also known as 2,2'-dimethyl-1,1'-biphenyl-4,4'-diol, is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

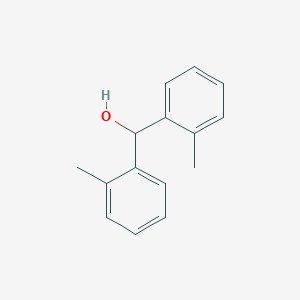

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C15H16O

- Molecular Weight : 224.29 g/mol

The compound features two 2-methylphenyl groups attached to a central methanol moiety. Its structure allows for various interactions with biological molecules, particularly through hydrogen bonding and π-π stacking due to the aromatic rings.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. A study using the agar well diffusion method demonstrated significant inhibition zones against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa .

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 22 |

| Pseudomonas aeruginosa | 20 |

| Klebsiella pneumoniae | 18 |

2. Antioxidant Activity

The antioxidant capacity of this compound has been assessed through various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated a notable ability to scavenge free radicals, suggesting potential protective effects against oxidative stress .

3. Neurotoxicity Studies

Recent studies have explored the neurotoxic effects of bis(2-methylphenyl) phosphate (BMPP), a metabolite related to this compound. In prenatal exposure studies, children with detectable BMPP levels exhibited increased externalizing and internalizing behavior problems . This highlights the importance of assessing the safety profile of compounds related to this compound.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Hydrogen Bonding : The hydroxyl group in the methanol moiety can form hydrogen bonds with biological macromolecules, influencing their conformation and function.

- Aromatic Interactions : The presence of two aromatic rings allows for π-π interactions with nucleic acids and proteins, potentially affecting binding affinities and enzymatic activities .

Case Studies and Research Findings

Several studies have contributed to understanding the biological implications of this compound:

- A study on structural analogs found that modifications in the methyl groups significantly affected antimicrobial potency, suggesting a structure-activity relationship that could guide further drug development .

- Another investigation into derivatives of bisphenol compounds indicated that variations in substituents could enhance or diminish biological activity, emphasizing the need for careful design in medicinal chemistry applications .

Comparison with Related Compounds

To contextualize the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound | Activity Profile |

|---|---|

| Bis(4-methylphenyl)methanol | Stronger antimicrobial but less antioxidant |

| Bis(3-methylphenyl)methanol | Moderate activity; varying effects on cell lines |

| Bis(2-chlorophenyl)methanol | Enhanced neurotoxic effects observed |

Propriétés

IUPAC Name |

bis(2-methylphenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O/c1-11-7-3-5-9-13(11)15(16)14-10-6-4-8-12(14)2/h3-10,15-16H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUZNYQJRUZQVNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C2=CC=CC=C2C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.